

Annonacin A-Induced Tau Pathology in Neurons: A Technical Guide

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Compound of Interest

Compound Name: Ananonin A

Cat. No.: B12361924

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Abstract

Annonacin A (Ann-A), a potent acetogenin found in plants of the Annonaceae family, has been identified as a neurotoxin implicated in atypical parkinsonism and tauopathies.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the molecular mechanisms underlying Annonacin A-induced tau pathology. It details the key signaling pathways, summarizes quantitative data from pivotal studies, and presents the experimental protocols used to elucidate these effects. This document is intended to serve as a resource for researchers and professionals in the fields of neurodegenerative disease and drug development, offering insights into the pathological processes and potential therapeutic targets.

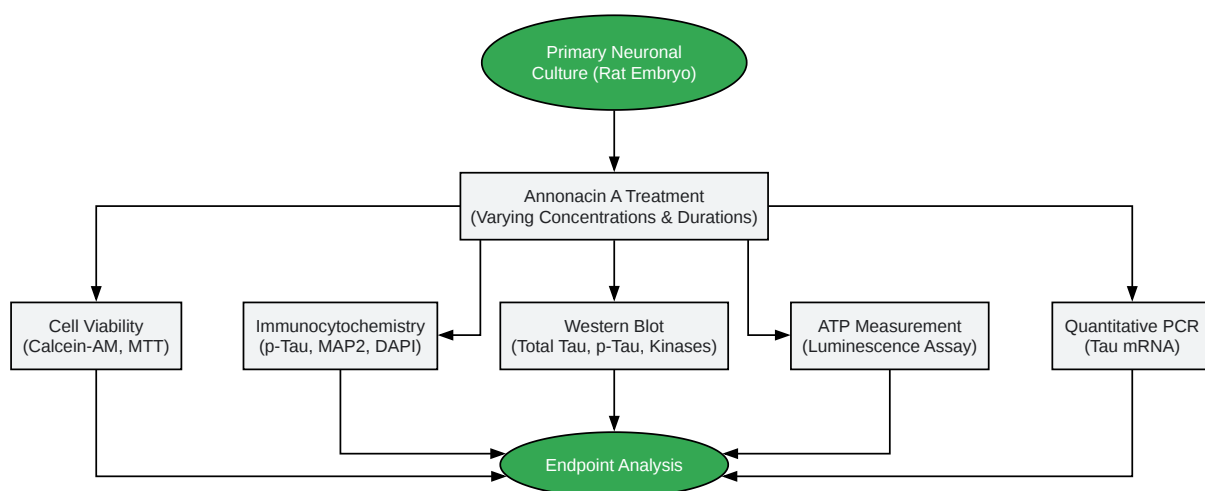
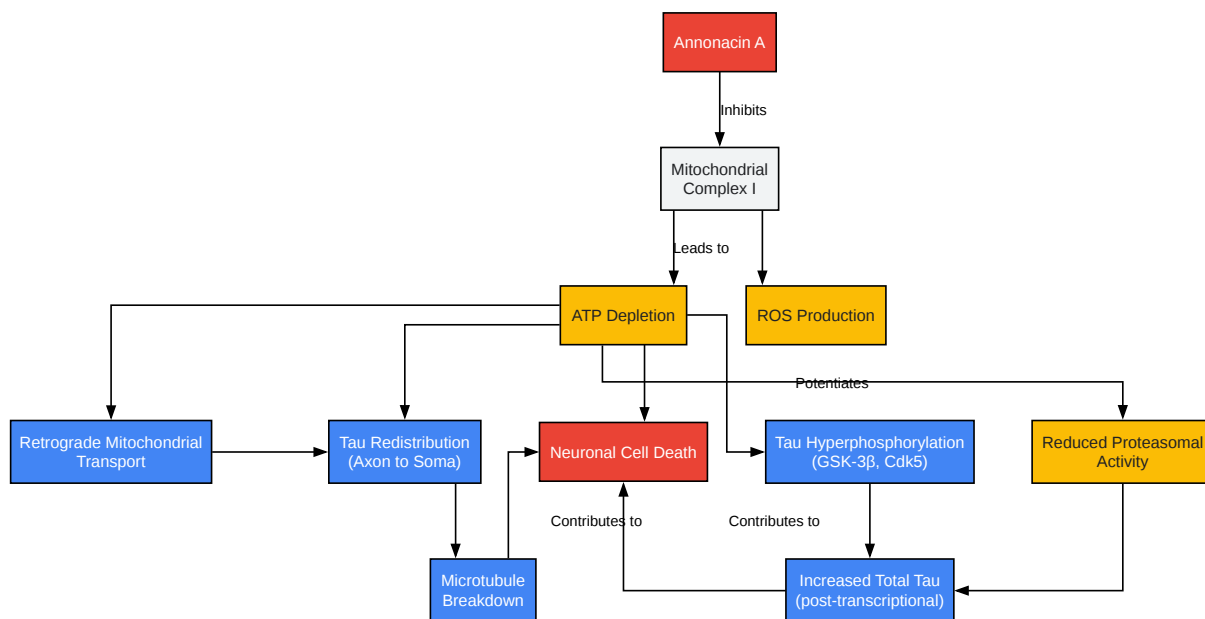
Core Mechanism of Action: Mitochondrial Complex I Inhibition and ATP Depletion

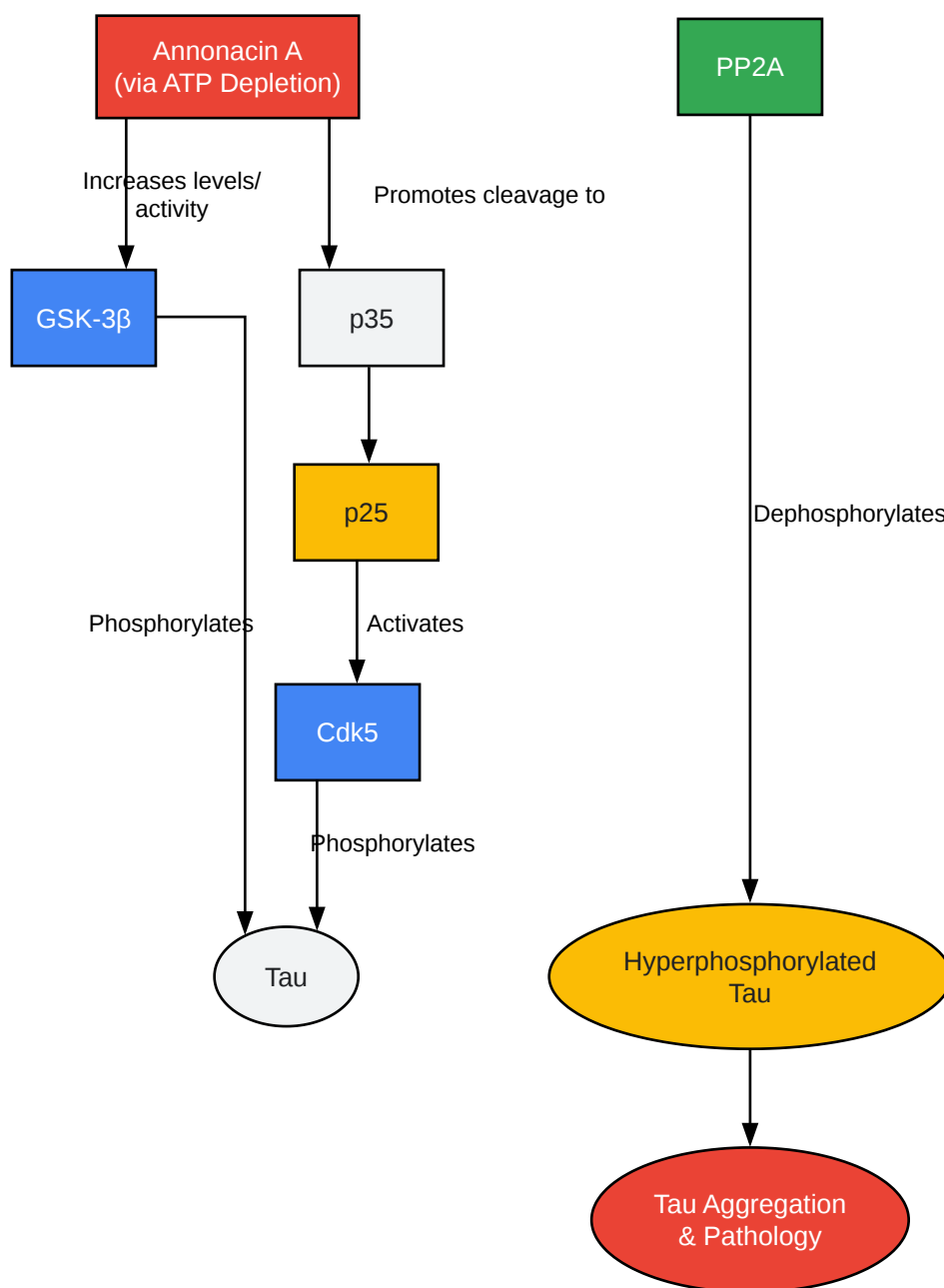
Annonacin A's primary neurotoxic effect stems from its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).^[1] This inhibition disrupts the electron transport chain, leading to two major downstream consequences: a significant decrease in cellular ATP production and an increase in reactive oxygen species (ROS). However, studies have demonstrated that the depletion of ATP, rather than the increase in ROS, is the principal driver of Annonacin A-induced tau pathology and neuronal cell death. Antioxidants have been shown to be ineffective in preventing these outcomes, whereas interventions that boost ATP levels,

such as stimulating anaerobic glycolysis or expressing the yeast NDI1 NADH-quinone-oxidoreductase, can rescue neurons from Annonacin A-induced toxicity.

Signaling Pathway: From Complex I Inhibition to Tau Pathology

The following diagram illustrates the signaling cascade initiated by Annonacin A.





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